

# synergistic effect of 1-Undecanoylglycerol with conventional antibiotics against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Undecanoylglycerol

Cat. No.: B3026069

Get Quote

# Shikonin and Conventional Antibiotics: A Synergistic Approach to Combat MRSA

A Comparative Guide for Researchers and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the exploration of novel therapeutic strategies. One promising avenue of research is the synergistic application of natural compounds with conventional antibiotics to enhance their efficacy against these resilient pathogens. This guide provides a comparative analysis of the synergistic effects of Shikonin, a natural naphthoquinone, with various conventional antibiotics against MRSA. The data presented is derived from in-vitro experimental studies and is intended to inform further research and development in this critical area.

### **Quantitative Analysis of Synergistic Activity**

The synergistic potential of Shikonin in combination with a panel of seven conventional antibiotics was evaluated against three distinct MRSA strains: ATCC 33591, CCARM 3090, and the clinical isolate DPS-1. The checkerboard assay was employed to determine the Minimum Inhibitory Concentrations (MICs) of the individual agents and their combinations. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the degree of synergy. A FICI of  $\leq 0.5$  is indicative of a synergistic interaction.







The results, as summarized in the table below, demonstrate that Shikonin exhibits a significant synergistic effect with all tested antibiotics against the MRSA strains.[1][2] The MIC of Shikonin was reduced by 2- to 16-fold when used in combination with the antibiotics.[1] Similarly, the MICs of the conventional antibiotics were also considerably lowered in the presence of Shikonin, indicating a potentiation of their antibacterial activity.[1]



| MRSA<br>Strain      | Antibiot<br>ic | MIC of<br>Shikoni<br>n Alone<br>(µg/mL) | MIC of<br>Antibiot<br>ic Alone<br>(µg/mL) | MIC of<br>Shikoni<br>n in<br>Combin<br>ation<br>(µg/mL) | MIC of<br>Antibiot<br>ic in<br>Combin<br>ation<br>(µg/mL) | FICI    | Interpre<br>tation |
|---------------------|----------------|-----------------------------------------|-------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------|---------|--------------------|
| ATCC<br>33591       | Oxacillin      | 16                                      | 512                                       | 4                                                       | 128                                                       | 0.50    | Additive           |
| Gentamic<br>in      | 16             | 128                                     | 2                                         | 16                                                      | 0.25                                                      | Synergy |                    |
| Amikacin            | 16             | 256                                     | 2                                         | 32                                                      | 0.25                                                      | Synergy | -                  |
| Amoxicilli<br>n     | 16             | >1024                                   | 4                                         | 256                                                     | ≤0.25                                                     | Synergy | _                  |
| Cefoxitin           | 16             | 128                                     | 2                                         | 16                                                      | 0.25                                                      | Synergy | _                  |
| Ceftazidi<br>me     | 16             | 512                                     | 2                                         | 64                                                      | 0.25                                                      | Synergy |                    |
| Chloram<br>phenicol | 16             | 64                                      | 2                                         | 8                                                       | 0.25                                                      | Synergy |                    |
| CCARM<br>3090       | Oxacillin      | 16                                      | 1024                                      | 4                                                       | 128                                                       | 0.38    | Synergy            |
| Gentamic<br>in      | 16             | 256                                     | 2                                         | 32                                                      | 0.25                                                      | Synergy |                    |
| Amikacin            | 16             | 512                                     | 2                                         | 64                                                      | 0.25                                                      | Synergy |                    |
| Amoxicilli<br>n     | 16             | >1024                                   | 4                                         | 256                                                     | ≤0.25                                                     | Synergy | _                  |
| Cefoxitin           | 16             | 256                                     | 2                                         | 32                                                      | 0.25                                                      | Synergy | -                  |
| Ceftazidi<br>me     | 16             | 1024                                    | 2                                         | 128                                                     | 0.25                                                      | Synergy | _                  |



| Chloram phenicol | 16        | 128   | 2   | 16  | 0.25  | Synergy | •       |
|------------------|-----------|-------|-----|-----|-------|---------|---------|
| DPS-1            | Oxacillin | 8     | 512 | 2   | 64    | 0.38    | Synergy |
| Gentamic<br>in   | 8         | 128   | 1   | 16  | 0.25  | Synergy |         |
| Amikacin         | 8         | 256   | 1   | 32  | 0.25  | Synergy | •       |
| Amoxicilli<br>n  | 8         | >1024 | 4   | 512 | ≤0.50 | Synergy |         |
| Cefoxitin        | 8         | 128   | 1   | 16  | 0.25  | Synergy | •       |
| Ceftazidi<br>me  | 8         | 512   | 1   | 64  | 0.25  | Synergy |         |
| Chloram phenicol | 8         | 64    | 1   | 8   | 0.25  | Synergy |         |

## **Experimental Protocols Checkerboard Assay**

The checkerboard microdilution method is a standard in-vitro technique used to assess the interaction between two antimicrobial agents.[3][4]

- Preparation of Reagents: Stock solutions of Shikonin and the conventional antibiotics are prepared in a suitable solvent. A series of two-fold dilutions for each compound are made.
- Inoculum Preparation: MRSA colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. The bacterial suspension is then diluted to a final concentration of 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Assay Setup: A 96-well microtiter plate is used. 50 μL of MHB is added to each well.[4]
   Shikonin dilutions are added to the wells in decreasing concentrations along the x-axis, while the antibiotic dilutions are added in decreasing concentrations along the y-axis. This creates a matrix of different concentration combinations of the two agents.



- Inoculation and Incubation: 100 μL of the prepared bacterial inoculum is added to each well.
   [4] The plate is then incubated at 35°C for 18-24 hours.[3]
- Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[4]

### **Time-Kill Curve Assay**

Time-kill curve analysis provides insights into the dynamic interaction between antimicrobial agents and bacteria over time.

- Preparation: MRSA cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10<sup>5</sup> CFU/mL) in fresh broth.
- Exposure: The bacterial suspension is exposed to Shikonin alone, the antibiotic alone, and the combination of both at specific concentrations (often based on their MICs, e.g., 1/2 MIC or 3/4 MIC). A growth control without any antimicrobial agent is also included.
- Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar plates.
- Incubation and Counting: The plates are incubated for 24 hours at 37°C, and the number of colony-forming units (CFU) is counted.
- Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition.
   Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. For instance, the combination of 3/4 MIC of Shikonin and 1/2 MIC of amikacin led to a reduction in the concentration of MRSA ATCC 33591 to less than 3 log10 CFU/mL.[1] Similarly, a combination of 1/2 MIC of Shikonin and 1/2 MIC of gentamicin was sufficient to completely kill the clinical DPS-1 strain after 24 hours of incubation.[1]

## Visualizing Experimental Workflow and Mechanism of Action



To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.



Click to download full resolution via product page

Checkerboard Assay Workflow





Click to download full resolution via product page

#### Proposed Mechanism of Shikonin against MRSA

Studies suggest that Shikonin exerts its antibacterial effect through a multi-targeted approach. It has been shown to disrupt the integrity and permeability of the bacterial cell membrane.[1][2] [5] Furthermore, Shikonin can inhibit the expression of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in MRSA.[5][6] This dual mechanism of action likely contributes to its potent synergistic activity with conventional antibiotics, ultimately leading to bacterial cell death.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [synergistic effect of 1-Undecanoylglycerol with conventional antibiotics against MRSA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026069#synergistic-effect-of-1-undecanoylglycerol-with-conventional-antibiotics-against-mrsa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com